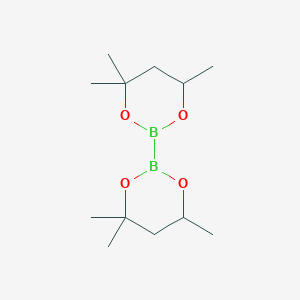

Bis(hexylene glycolato)diboron

Description

The exact mass of the compound Bis(hexyleneglycolato)diboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSWKNVDRJVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370396 | |

| Record name | Bis(hexylene glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230299-21-5 | |

| Record name | Bis(hexylene glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hexylene Glycolato)diboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(hexylene glycolato)diboron for Researchers, Scientists, and Drug Development Professionals

Introduction: Bis(hexylene glycolato)diboron, also known as 4,4,4',4',6,6'-hexamethyl-2,2'-bi(1,3,2-dioxaborinane), is a versatile and stable organoboron compound that has emerged as a crucial reagent in modern organic synthesis. Its utility spans from the creation of complex organic molecules to the development of advanced materials and pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white crystalline powder that is appreciated by researchers for its stability and ease of handling, which contributes to efficient laboratory workflows.[1] Unlike some other diboron compounds, it is relatively stable in the presence of air and moisture, simplifying its storage and use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 230299-21-5 | |

| Molecular Formula | C₁₂H₂₄B₂O₄ | |

| Molecular Weight | 253.94 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 98-102 °C | |

| Boiling Point | 242-249 °C | [1] |

| Density | 1.000 g/cm³ | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ (ppm): 1.21 (d, J = 7 Hz, 6H), 1.28 (s, 12H), 1.47 (dd, J = 12, 14 Hz, 2H), 1.70 (dd, J = 14, 3 Hz, 2H), 4.14 (dm, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.1, 28.3, 31.2, 46.2, 64.1, 70.3 |

| Mass Spectrometry (Predicted) | [M+H]⁺: 255.19335, [M+Na]⁺: 277.17529 |

Experimental Protocols

Synthesis of this compound

General Procedure (Adapted from Bis(pinacolato)diboron synthesis):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with tetrakis(dimethylamino)diboron and an anhydrous solvent (e.g., toluene).

-

Addition of Diol: A solution of hexylene glycol (2-methyl-2,4-pentanediol) in the same anhydrous solvent is added dropwise to the stirred solution of tetrakis(dimethylamino)diboron.

-

Reaction and Workup: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Iridium-Catalyzed C-H Borylation of Arenes

This compound is a key reagent for the iridium-catalyzed C-H borylation of arenes, a powerful method for the direct functionalization of C-H bonds to form valuable aryl boronate esters.

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., di-tert-butyl bipyridine) in an anhydrous solvent (e.g., cyclohexane) is prepared.

-

Reaction Mixture: To a reaction vessel are added the arene substrate, this compound, and the prepared catalyst solution.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours).

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aryl boronate ester.

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable tool in drug discovery, particularly for the synthesis of novel drug candidates and for the late-stage functionalization of existing drug molecules to explore structure-activity relationships (SAR).[1]

Synthesis of Kinase and Protease Inhibitors

Boron-containing compounds have shown significant potential as inhibitors of various enzymes, including kinases and proteases, which are important targets in cancer and other diseases. The synthesis of such inhibitors often relies on the formation of carbon-boron bonds, a reaction facilitated by reagents like this compound. For instance, the pyrimidine scaffold is a common core in many kinase inhibitors, and C-H borylation can be employed to introduce boronate ester groups that can be further elaborated.

Late-Stage Functionalization in Drug Discovery

A significant challenge in drug development is the efficient synthesis of analogues of a lead compound to optimize its pharmacological properties. C-H borylation using this compound offers a powerful strategy for late-stage functionalization, allowing for the direct modification of complex drug molecules at positions that would be difficult to access through traditional synthetic methods. High-throughput experimentation (HTE) platforms are often utilized to rapidly screen various reaction conditions for the C-H borylation of drug molecules.

Caption: Workflow for late-stage functionalization of drug candidates using C-H borylation.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are also being investigated for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The principle of BNCT relies on the selective accumulation of boron-10 isotopes in tumor cells. When irradiated with a neutron beam, the boron-10 atoms capture neutrons and undergo a nuclear reaction that releases high-energy alpha particles, leading to localized cell death. The synthesis of boron-rich molecules for BNCT often involves the use of diboron reagents.

Caption: Simplified mechanism of Boron Neutron Capture Therapy (BNCT).

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and drug discovery. Its stability, ease of handling, and reactivity in key transformations like C-H borylation make it an invaluable tool for researchers and scientists. As the demand for more efficient and selective synthetic methods continues to grow, the importance of this compound in both academic and industrial research is poised to increase. The ability to facilitate the late-stage functionalization of complex molecules opens up new avenues for the development of novel therapeutics and advanced materials.

References

Synthesis of Bis(hexylene glycolato)diboron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of bis(hexylene glycolato)diboron, a key reagent in modern organic chemistry. The document details a robust and environmentally friendly synthetic protocol, presents key data in a clear, tabular format, and includes visualizations to aid in the understanding of the reaction workflow. This guide is intended for laboratory professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as 4,4,4',4',6,6'-hexamethyl-2,2'-bi-1,3,2-dioxaborinane, is a versatile diboron compound widely employed in organic synthesis. Its applications include the preparation of aryl boronate esters through metal-catalyzed C-H borylation, chemoselective carbon-carbon bond formation, and regioselective arylboration of alkenes. The stability and ease of handling of this reagent make it a valuable tool in the synthesis of complex organic molecules.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reaction of tetrahydroxydiboron with hexylene glycol (2-methyl-2,4-pentanediol). A general and green method involves an initial acid-catalyzed reaction of tetrahydroxydiboron with an orthoformate to generate a tetraalkoxydiboron intermediate, which then reacts with the diol to yield the desired product. This approach is characterized by its mild reaction conditions and high yields.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound, adapted from a general method for the preparation of diboron diolates from tetrahydroxydiboron.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Tetrahydroxydiboron (B₂ (OH)₄) | ≥95% | Commercially Available |

| Trimethyl orthoformate (CH(OCH₃)₃) | ≥98% | Commercially Available |

| Acetyl chloride (CH₃COCl) | Reagent Grade | Commercially Available |

| Hexylene glycol (2-methyl-2,4-pentanediol) | ≥99% | Commercially Available |

| Anhydrous solvent (e.g., THF or Dichloromethane) | Anhydrous | Commercially Available |

Procedure

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrahydroxydiboron (1.0 eq).

-

Formation of Tetramethoxydiboron: Anhydrous solvent and trimethyl orthoformate (4.0 eq) are added to the flask. The suspension is stirred under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of acetyl chloride (e.g., 1 drop) is added. The mixture is stirred at room temperature until the solid tetrahydroxydiboron is consumed and a homogeneous solution is formed.

-

Reaction with Hexylene Glycol: Hexylene glycol (2.0 eq) is added to the reaction mixture. The solution is stirred at room temperature for a specified period (typically overnight) to ensure complete reaction.

-

Work-up and Purification: The volatile components (solvent, excess trimethyl orthoformate, methanol, and methyl formate) are removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or crystallization to yield pure this compound as a white solid.

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄B₂O₄ | [2] |

| Molecular Weight | 253.94 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 98-102 °C | |

| Purity (by GC) | >98.0% | [3] |

Spectroscopic Data (Predicted)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.0-4.5 | m | 2H | -CH-O- |

| ~1.5-2.0 | m | 4H | -CH₂- | |

| ~1.2-1.4 | s | 18H | -CH₃ | |

| ¹³C NMR | ~80-85 | - | - | -C(CH₃)₂-O- |

| ~70-75 | - | - | -CH-O- | |

| ~45-50 | - | - | -CH₂- | |

| ~25-30 | - | - | -CH₃ | |

| ¹¹B NMR | ~30-32 | br s | - | B-O |

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The synthesis of this compound via the reaction of tetrahydroxydiboron with hexylene glycol offers a straightforward and efficient route to this valuable synthetic reagent. The mild conditions and potential for high yields make this method attractive for laboratory-scale synthesis. This guide provides the necessary information for researchers to successfully prepare and utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Bis(hexylene glycolato)diboron: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexylene glycolato)diboron is a key organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Esteemed for its stability and ease of handling, it serves as a crucial precursor for the formation of carbon-boron bonds, which are fundamental in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its significant applications, particularly in the realm of iridium-catalyzed C-H borylation reactions. The information presented herein is intended to support researchers, scientists, and professionals in drug development in leveraging the full potential of this versatile reagent.

Core Properties

This compound is a white crystalline powder at room temperature.[1] It is known for its stability under normal conditions and is insoluble in water.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₄B₂O₄ | [2] |

| Molecular Weight | 253.94 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 98 - 102 °C | [1][3][4] |

| Boiling Point | 242.8 ± 7.0 °C (Predicted) | [5] |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | |

| CAS Number | 230299-21-5 | [2] |

| IUPAC Name | 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | [2] |

| Solubility | Insoluble in water. While specific quantitative data is limited, it is generally soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the key spectroscopic data available.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (200 MHz, CDCl₃) | δ: 1.21 (d, J = 7 Hz, 6H), 1.28 (s, 12H), 1.47 (dd, J = 12, 14 Hz, 2H), 1.70 (dd, J = 14, 3 Hz, 2H), 4.14 (dm, 2H) ppm | [5] |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 23.1, 28.3, 31.2, 46.2, 64.1, 70.3 ppm | [5] |

| ¹¹B NMR | Specific data for this compound is not readily available. For the related compound, bis(pinacolato)diboron, the ¹¹B NMR chemical shift is reported as δ 30.61 ppm (in toluene, with BF₃·Et₂O as an external reference). | [6] |

| Infrared (IR) | Specific spectral data for this compound is not readily available. For the related compound, bis(pinacolato)diboron, characteristic IR (KBr) peaks are observed at (cm⁻¹): 2978, 2930, 1372, 1289, 1189, 1177, 1127, 960, 850, 744, 660, 547. | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of tetrakis(dimethylamino)diboron with 2-methyl-2,4-pentanediol (hexylene glycol).

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of bis(diolato)diboron compounds.

Materials:

-

2-Methyl-2,4-pentanediol (101.6 mmol, 22.0 g)

-

Tetrakis(dimethylamino)diboron (50 mmol, 9.9 g)

-

Toluene (40 mL)

-

Petroleum ether (boiling point 80-100 °C)

Procedure:

-

Dissolve 2-methyl-2,4-pentanediol in toluene in a reaction flask.

-

Add tetrakis(dimethylamino)diboron to the solution.

-

Stir the reaction mixture at room temperature.

-

Increase the temperature to 100 °C over 10 minutes. The evolution of dimethylamine gas should commence after approximately 5 minutes.

-

Maintain the reaction temperature at 100 °C for 60 minutes. The release of dimethylamine is typically complete within 30 minutes.

-

After the reaction is complete, remove the toluene by distillation under reduced pressure to yield the solid product.

-

Recrystallize the solid product from a solvent mixture of toluene and petroleum ether (1:9 v/v) to obtain colorless solid this compound.[5]

Applications in Organic Synthesis

This compound is a versatile reagent with applications in various areas of organic synthesis and materials science.[7]

Iridium-Catalyzed C-H Borylation of Arenes

A primary application of this compound is in the iridium-catalyzed direct C-H borylation of aromatic compounds to furnish valuable arylboronate esters.[8] These esters are key intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Caption: Iridium-catalyzed C-H borylation of an arene.

Caption: Experimental workflow for C-H borylation.

Other Applications

Beyond C-H borylation, this compound is utilized in:

-

Chemoselective Synthesis: In the nickel-catalyzed synthesis of C-C coupling products from primary and secondary alkyl halides.[8]

-

Arylboration of Alkenes: In the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to produce alkyl boranes.[8]

-

Materials Science: For the development of advanced materials, including polymers and coatings, where the boron content enhances thermal and mechanical properties.[7]

-

Pharmaceutical Development: In the synthesis of boron-containing compounds with potential biological activity, contributing to the discovery of new therapeutic agents.[7]

Safety and Handling

This compound requires careful handling in a laboratory setting.

Hazard Identification

| Hazard | GHS Classification | Precautionary Statements | Reference(s) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 | [2][9] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | [2][9] |

| Respiratory Irritation | May cause respiratory irritation (H335) | P261, P271, P304+P340, P319 | [2][10] |

Recommended Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Avoid breathing dust. Use a dust mask if necessary.[10]

-

Store in a cool, dry place under an inert atmosphere, away from moisture.[9]

-

Wash hands thoroughly after handling.[9]

Conclusion

This compound is a robust and versatile reagent with significant utility in organic synthesis and materials science. Its stability and effectiveness in iridium-catalyzed C-H borylation reactions make it an invaluable tool for the construction of complex molecular architectures. This guide provides essential information for researchers and professionals to safely and effectively utilize this compound in their work. Further research into its properties and applications is encouraged to continue expanding the boundaries of chemical synthesis.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. chembk.com [chembk.com]

- 9. specau.com.au [specau.com.au]

- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

The Genesis of a Synthetic Powerhouse: An In-depth Technical Guide to the Discovery and History of Diboron Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and historical development of diboron reagents, compounds that have revolutionized modern organic synthesis. From their early, challenging syntheses to their current status as indispensable tools in carbon-carbon and carbon-heteroatom bond formation, we trace the key milestones and scientific minds that have shaped this vibrant field of chemistry. This document provides a comprehensive overview, including detailed experimental protocols for the synthesis and application of key diboron reagents, quantitative data to guide reaction optimization, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding.

Early Explorations and the Dawn of Diboron Chemistry

The story of diboron compounds begins long before their widespread application in organic synthesis. The earliest investigations into boron hydrides were fraught with challenges due to the extreme reactivity and instability of these molecules.

One of the foundational figures in this field was the German chemist Alfred Stock . From 1912 to 1936, Stock's pioneering work led to the development of methods for the synthesis and handling of various boron hydrides, including diborane (B₂H₆). His meticulous research laid the groundwork for understanding the unique bonding in these electron-deficient molecules. While diborane itself is not a diboron(4) reagent, its study was crucial for the development of boron chemistry as a whole.

The first true diboron(4) compound, diboron tetrachloride (B₂Cl₄) , was synthesized in 1925. This highly reactive and unstable compound remained a curiosity for many years, with its chemistry being difficult to explore due to its sensitivity to air and moisture. The synthesis of other tetrahalodiboranes, such as B₂Br₄ and B₂I₄, followed, but these compounds also proved to be challenging to handle.

A significant breakthrough in the accessibility of stable diboron compounds came in the 1960s with the synthesis of tetrakis(dimethylamino)diboron (B₂(NMe₂)₄) . This compound was far more stable than its tetrahalide counterparts, opening the door for the systematic investigation of diboron(4) chemistry and providing a key precursor for the synthesis of other, more versatile diboron reagents.

The Rise of Modern Diboron Reagents

The latter half of the 20th century witnessed the emergence of diboron reagents that would become mainstays in synthetic organic chemistry laboratories worldwide. The development of stable, easy-to-handle, and highly effective reagents was pivotal for their widespread adoption.

Bis(pinacolato)diboron (B₂pin₂): The Workhorse Reagent

Arguably the most significant development in diboron chemistry for synthetic applications was the introduction of bis(pinacolato)diboron (B₂pin₂) . This white, crystalline solid is remarkably stable to air and moisture, a stark contrast to its predecessors. Its ease of handling and high reactivity in the presence of appropriate catalysts have made it the most widely used diboron reagent.

B₂pin₂ is typically synthesized from tetrakis(dimethylamino)diboron and pinacol in the presence of an acid. Its robust nature and versatility have been instrumental in the development of numerous borylation reactions.

Other Key Diboron Reagents

While B₂pin₂ is the most common, other diboron reagents have also played important roles and offer unique reactivity profiles.

-

Bis(catecholato)diboron (B₂cat₂): Another stable and widely used diboron reagent. The catecholato ligands can influence the reactivity and selectivity of borylation reactions.

-

Bis(neopentylglycolato)diboron (B₂neop₂): A solid reagent that is also stable and easy to handle.

-

Tetrahydroxydiboron (B₂(OH)₄): A more atom-economical and environmentally friendly alternative to B₂pin₂ in some applications.[1][2]

Revolutionizing Synthesis: The Impact of Diboron Reagents

The true impact of diboron reagents lies in their application in transformative organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

The Foundational Work of Herbert C. Brown

The work of Nobel laureate Herbert C. Brown on hydroboration reactions was a critical precursor to the widespread use of organoboron compounds in synthesis. His development of methods to add boranes across double and triple bonds provided a general and reliable route to organoboranes, which are key intermediates in many carbon-carbon bond-forming reactions.

The Suzuki-Miyaura Coupling and the Miyaura Borylation

The landscape of organic synthesis was forever changed by the development of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a reaction for which Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010. This reaction, known as the Suzuki-Miyaura coupling , provides a powerful and versatile method for the formation of carbon-carbon bonds.

A crucial enabling technology for the Suzuki-Miyaura coupling is the Miyaura borylation reaction . Developed by Norio Miyaura and his colleagues, this reaction utilizes a palladium catalyst to couple a diboron reagent, typically B₂pin₂, with an aryl or vinyl halide to form the corresponding boronic ester.[3][4][5] This reaction provides a direct and highly functional group tolerant route to the organoboron coupling partners needed for the Suzuki-Miyaura reaction.[3][4]

Quantitative Data on Diboron Reagents in Synthesis

The efficiency of borylation reactions is highly dependent on the choice of diboron reagent, substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data for the Miyaura borylation reaction.

Table 1: Comparison of Diboron Reagents in the Borylation of Aryl Halides

| Entry | Aryl Halide | Diboron Reagent | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 85 |

| 2 | 4-Chlorotoluene | B₂pin₂ | Pd(dba)₂/PCy₃ | K₃PO₄ | Toluene | 92 |

| 3 | 4-Iodoanisole | B₂pin₂ | Pd(OAc)₂/SPhos | KOAc | Dioxane | 95 |

| 4 | 4-Bromobenzonitrile | B₂(OH)₄ | XPhos-Pd-G2 | KOAc | EtOH | 91 |

| 5 | 3-Bromopyridine | B₂(OH)₄ | XPhos-Pd-G2 | KOAc | EtOH | 88 |

Data compiled from representative literature procedures. Yields are isolated yields.

Table 2: Substrate Scope of the Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂)

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |

| 2 | 1-Chloro-4-nitrobenzene | 2-(4-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 89 |

| 3 | 2-Bromopyridine | 2-(Pyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |

| 4 | (E)-1-Bromo-2-phenylethene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 91 |

| 5 | 4-Bromobenzaldehyde | 2-(4-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 |

Reaction conditions typically involve a palladium catalyst (e.g., PdCl₂(dppf)), a base (e.g., KOAc), and a solvent (e.g., dioxane) at elevated temperatures. Yields are isolated yields.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a key diboron reagent and its application in the Miyaura borylation reaction.

Synthesis of Bis(pinacolato)diboron (B₂pin₂)

Procedure:

-

To a stirred solution of tetrakis(dimethylamino)diboron (1.0 eq) in an anhydrous, non-polar solvent such as hexane under an inert atmosphere (e.g., nitrogen or argon), add a solution of pinacol (2.0 eq) in the same solvent.

-

Cool the mixture to 0 °C and slowly add a solution of hydrogen chloride (4.0 eq) in diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the resulting suspension to remove the dimethylamine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent such as pentane to afford pure bis(pinacolato)diboron as a white crystalline solid.

Miyaura Borylation of an Aryl Bromide

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq), and a base such as potassium acetate (KOAc, 1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous, degassed solvent such as dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl boronic ester.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in diboron chemistry.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Caption: Experimental workflow for the Miyaura borylation.

Conclusion

The journey of diboron reagents from laboratory curiosities to indispensable tools in modern organic synthesis is a testament to the power of fundamental research and the drive to develop practical and efficient synthetic methods. The stability and versatility of reagents like bis(pinacolato)diboron, coupled with the power of palladium-catalyzed cross-coupling reactions, have provided chemists with unprecedented capabilities to construct complex molecules with applications ranging from pharmaceuticals to materials science. As the field continues to evolve, the development of even more efficient, sustainable, and selective borylation methods will undoubtedly continue to push the boundaries of chemical synthesis.

References

- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Bis(hexylene glycolato)diboron: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexylene glycolato)diboron, with the IUPAC name 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane , is a key organoboron compound utilized in a variety of synthetic transformations. This guide provides an in-depth overview of its chemical and physical properties, a detailed (though inferred) synthetic protocol, and a thorough examination of its applications in catalysis, particularly in carbon-hydrogen (C-H) bond activation, cross-coupling reactions, and alkene functionalization. Experimental details and quantitative data are presented to facilitate its use in a research and development setting.

Chemical Identity and Properties

This compound is a white crystalline solid that has gained traction as a valuable reagent in organic synthesis. Its structure features two boron atoms bridged by two hexylene glycolato ligands.

| Property | Value | Reference |

| IUPAC Name | 4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | [1] |

| Synonyms | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, Bis(2-methyl-2,4-pentanediolato)diboron | |

| CAS Number | 230299-21-5 | [1] |

| Molecular Formula | C₁₂H₂₄B₂O₄ | [1] |

| Molecular Weight | 253.94 g/mol | |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 98-102 °C | [3] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| Stability | Stable under normal conditions. | [2] |

Synthesis

While a specific peer-reviewed synthesis protocol for this compound was not found in the initial search, its synthesis can be reliably inferred from the well-established procedures for analogous diboron esters, such as Bis(pinacolato)diboron.[4] The most common method involves the reaction of tetrakis(dimethylamino)diboron with the corresponding diol, in this case, hexylene glycol (2-methyl-2,4-pentanediol).

General Experimental Protocol (Inferred)

Reaction: 2 (CH₃)₂NC(CH₃)₂CH₂CH(OH)CH₃ + B₂(NMe₂)₄ → C₁₂H₂₄B₂O₄ + 4 HNMe₂

Reagents and Equipment:

-

Tetrakis(dimethylamino)diboron

-

Hexylene glycol (2-methyl-2,4-pentanediol)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, toluene)

-

Anhydrous acid (e.g., HCl in ether) for workup

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of hexylene glycol in an anhydrous solvent is prepared in a flame-dried flask.

-

Tetrakis(dimethylamino)diboron is added to the solution at a controlled temperature (often room temperature or below).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The reaction is then carefully quenched by the slow addition of an anhydrous acid solution to protonate the liberated dimethylamine.

-

The resulting salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or sublimation to afford pure this compound.

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as a source of nucleophilic boron for the formation of new carbon-boron bonds. These resulting organoboron compounds are valuable intermediates, most notably in Suzuki-Miyaura cross-coupling reactions.

Metal-Catalyzed C-H Borylation of Aryl Compounds

A significant application of this compound is in the direct borylation of aromatic C-H bonds, a process that offers a more atom-economical route to arylboronic esters compared to traditional methods.

General Reaction Scheme: Ar-H + (H₂G)B-B(GH₂) → Ar-B(GH₂) + H-B(GH₂) (where (GH₂) represents the hexylene glycolato ligand)

Figure 1: General workflow for the iridium or rhodium-catalyzed C-H borylation of arenes using this compound.

Experimental Protocol Outline: A typical procedure involves heating the aromatic substrate with this compound in the presence of an iridium or rhodium catalyst and a suitable ligand in an inert solvent.

| Catalyst System | Substrate Scope | Typical Yields | Reference |

| Ir-based catalysts | Electron-rich and electron-deficient arenes | Good to excellent | [5][6] |

| Rh-based catalysts | Aromatic and heteroaromatic compounds | Moderate to high | [6] |

Nickel-Catalyzed Cross-Coupling Reactions

This compound can be employed in nickel-catalyzed cross-coupling reactions, particularly for the formation of C(sp³)-C(sp³) bonds from unactivated alkyl halides.[7][8]

General Reaction Scheme: R¹-X + R²-X' + (H₂G)B-B(GH₂) --[Ni-catalyst]--> R¹-R² (where R¹, R² are alkyl groups and X, X' are halogens)

Figure 2: Conceptual diagram of a nickel-catalyzed reductive cross-coupling of alkyl halides using this compound.

Key Features:

-

Mild Reaction Conditions: These reactions often proceed under relatively mild conditions.

-

Functional Group Tolerance: The nickel-catalyzed systems exhibit good tolerance for a variety of functional groups.

-

Chemoselectivity: Good chemoselectivity can be achieved in the coupling of different classes of alkyl halides (e.g., primary with secondary).[7]

Regioselective Arylboration of Alkenes

This compound is also utilized in the regioselective arylboration of alkenes, a three-component reaction that simultaneously introduces an aryl group and a boryl group across a double bond.

General Reaction Scheme: Ar-Y + R-CH=CH₂ + (H₂G)B-B(GH₂) --[Pd-catalyst]--> Ar-CH(R)-CH₂-B(GH₂) (where Y is a suitable leaving group)

Figure 3: Simplified representation of the palladium-catalyzed three-component arylboration of an alkene.

Experimental Considerations:

-

Catalyst: Palladium catalysts are commonly employed for this transformation.

-

Regioselectivity: The regioselectivity of the addition is a key aspect of this reaction and can often be controlled by the choice of catalyst and reaction conditions.

| Alkene Type | Major Regioisomer | Typical Yields | Reference |

| Terminal Alkenes | Branched or linear, depending on catalyst | Moderate to good | [9] |

| Strained Cyclic Alkenes | cis-addition product | Good | [9] |

Safety and Handling

This compound is classified as an irritant.[10]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Measures:

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in C-H borylation, nickel-catalyzed cross-coupling, and alkene arylboration provides synthetic chemists with powerful tools for the construction of complex molecules. The straightforward (inferred) synthesis and stability of this compound make it an attractive alternative to other diboron reagents. For researchers and professionals in drug development and materials science, a thorough understanding of its reactivity and handling is essential for leveraging its full synthetic potential.

References

- 1. This compound | C12H24B2O4 | CID 2734616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 5. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

- 7. [PDF] Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant | Semantic Scholar [semanticscholar.org]

- 8. Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, a valuable diboron reagent in organic synthesis. This document details a high-yield, environmentally friendly synthetic protocol, presents key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, also known as bis(hexylene glycolato)diboron, is an important organoboron compound. These reagents are widely used in various chemical transformations, most notably in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis described herein offers a simple and green alternative to traditional methods, proceeding in high yield under mild conditions.[1][2]

Synthetic Pathway Overview

The synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane is achieved through an acid-catalyzed reaction of tetrahydroxydiboron with hexylene glycol in the presence of trimethyl orthoformate.[1][2] This method is efficient, with a short reaction time and simple work-up procedure.

Below is a diagram illustrating the overall synthetic workflow.

Caption: General workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane.

| Parameter | Value | Reference |

| Reactants & Stoichiometry | ||

| Tetrahydroxydiboron (B₂(OH)₄) | 1.12 g (12.5 mmol, 1.0 equiv) | [1] |

| Trimethyl Orthoformate (CH(OMe)₃) | 5.47 mL (50 mmol, 4.0 equiv) | [1] |

| Acetyl Chloride (AcCl) | 9 µL (0.125 mmol, 0.01 equiv) | [1] |

| Hexylene Glycol | 3.21 mL (25 mmol, 2.0 equiv) | [1] |

| Product Information | ||

| Product Name | 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Yield | 3.0 g (97%) | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 98-102 °C | [3] |

| Characterization Data | ||

| ¹H NMR (CDCl₃) | See Section 5 for details | |

| ¹³C NMR (CDCl₃) | See Section 5 for details | |

| ¹¹B NMR (CDCl₃) | See Section 5 for details |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane.[1][2]

Materials:

-

Tetrahydroxydiboron (B₂(OH)₄)

-

Trimethyl Orthoformate (CH(OMe)₃)

-

Acetyl Chloride (AcCl)

-

Hexylene Glycol (2-methyl-2,4-pentanediol)

-

An oven-dried round-bottom flask

-

Magnetic stir bar

-

Nitrogen source

-

Silicone septum

-

Rotary evaporator

-

High vacuum line

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tetrahydroxydiboron (1.12 g, 12.5 mmol).

-

Add trimethyl orthoformate (5.47 mL, 50 mmol) to the flask.

-

Add acetyl chloride (9 µL, 0.125 mmol) to the mixture.

-

Flush the flask with nitrogen and seal it with a silicone septum.

-

Stir the mixture rapidly at room temperature until all the solid tetrahydroxydiboron has dissolved (approximately 5 minutes or less).

-

Once the solution is homogeneous, add hexylene glycol (3.21 mL, 25 mmol).

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

After 30 minutes, remove the volatile components in vacuo using a rotary evaporator.

-

Further dry the resulting white solid under high vacuum to afford 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane (3.0 g, 97% yield).

Characterization

The final product is a white solid.[1] While the primary literature source confirms the structure by referencing previously reported spectra, specific NMR data for this exact compound is not detailed in the provided search results. However, based on the structure and data for analogous bis(dioxaborinane) compounds, the expected NMR chemical shifts are as follows. It is recommended to acquire and interpret the full spectral data for confirmation.

Expected NMR Data:

-

¹H NMR: Resonances corresponding to the methyl and methylene protons of the hexylene glycol backbone.

-

¹³C NMR: Signals for the distinct carbon atoms of the hexamethyl-substituted dioxaborinane rings.

-

¹¹B NMR: A characteristic signal for the boron atoms in the dioxaborinane ring system, typically in the range of δ 27-31 ppm.[4]

Note: For definitive structural confirmation, it is crucial to perform ¹H, ¹³C, and ¹¹B NMR spectroscopy on the synthesized product and compare the data with established literature values if available, or to fully assign the spectra.

Conclusion

The described method provides a highly efficient, rapid, and environmentally benign route to 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane. The use of readily available starting materials and the simple purification procedure make this an attractive method for accessing this versatile diboron reagent for applications in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron [organic-chemistry.org]

- 3. 双联(2-甲基-2,4-戊二醇)硼酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Borylation Reactions for Researchers, Scientists, and Drug Development Professionals

Introduction to Borylation Reactions: Core Principles and Applications in Modern Synthesis

Borylation reactions, the processes of introducing a boryl group into an organic molecule, have become an indispensable tool in modern organic synthesis and drug discovery. The resulting organoboron compounds are highly versatile intermediates, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This technical guide provides a comprehensive overview of the core borylation reactions, including detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Key Borylation Methodologies

The field of borylation has evolved significantly, moving from classical methods involving organometallic reagents to sophisticated catalytic systems that enable direct C-H bond functionalization. The primary methodologies employed today can be broadly categorized as the Miyaura borylation reaction and metal-catalyzed C-H borylation reactions.

Miyaura Borylation Reaction

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][3][4] This method is widely used for the synthesis of aryl- and vinylboronate esters, which are stable and easily handled precursors for Suzuki-Miyaura couplings.

Mechanism of Miyaura Borylation:

The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through the following key steps:

-

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The desired organoboron product is formed through reductive elimination, regenerating the Pd(0) catalyst.

References

An In-depth Technical Guide to Bis(hexylene glycolato)diboron: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hexylene glycolato)diboron, also known as 4,4,4',4',6,6'-Hexamethyl-2,2'-bi-1,3,2-dioxaborinane, is a key organoboron compound that has gained significant traction in modern organic synthesis. Its stability and reactivity make it a valuable reagent, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in the synthesis of complex molecules relevant to drug discovery and development.

Physical and Chemical Properties

This compound is a white crystalline powder that is soluble in many common organic solvents.[1] Unlike some other diboron reagents, it exhibits a degree of stability to air and moisture, which facilitates its handling in a laboratory setting.[1] However, for long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[2]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄B₂O₄ | |

| Molecular Weight | 253.94 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 98-102 °C | [3] |

| Boiling Point | 242.8 ± 7.0 °C (Predicted) | [4] |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents | [5] |

| InChI | InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | [3] |

| InChIKey | UEBSWKNVDRJVHN-UHFFFAOYSA-N | [3] |

| SMILES | CC1CC(C)(C)OB(O1)B2OC(C)CC(C)(C)O2 | [3] |

| CAS Number | 230299-21-5 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show characteristic peaks for the methyl and methylene protons of the hexylene glycolato ligands.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the different carbon environments within the molecule.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): Boron-11 NMR is a key technique for characterizing organoboron compounds and would show a characteristic chemical shift for the boron atoms in the dioxaborinane rings.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for B-O and C-O bonds. While a specific spectrum for this compound is not available, the spectrum of the closely related Bis(pinacolato)diboron shows strong bands in the 1300-1400 cm⁻¹ region corresponding to B-O stretching.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 254.18607 Da.[6]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used procedure for the synthesis of similar tetraalkoxydiboron compounds, such as Bis(pinacolato)diboron, can be adapted.[7] This synthesis typically involves the reaction of tetrakis(dimethylamino)diboron with the corresponding diol (in this case, hexylene glycol or 2-methyl-2,4-pentanediol) in the presence of an acid.

Adapted Synthetic Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with tetrakis(dimethylamino)diboron and an appropriate anhydrous solvent (e.g., toluene).

-

Addition of Diol: A solution of hexylene glycol (2-methyl-2,4-pentanediol) in the same anhydrous solvent is added dropwise to the stirred solution of tetrakis(dimethylamino)diboron.

-

Acidification: The reaction mixture is cooled in an ice-water bath, and a solution of hydrogen chloride in ether is added dropwise. A white precipitate of dimethylamine hydrochloride will form.

-

Reaction Completion and Workup: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The precipitate is then removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product as a solid.

-

Purification: The crude solid is purified by recrystallization.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound suitable for use in sensitive catalytic reactions. A general procedure for the recrystallization of similar diboron esters is as follows:[8]

-

Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent. A nonpolar solvent like pentane or hexane is often a good choice. The solution is heated gently to ensure complete dissolution.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in a freezer. Slow cooling promotes the formation of large, pure crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent primarily used for the introduction of boryl groups into organic molecules. Its reactivity is centered around the B-B bond, which can be cleaved under catalytic conditions to generate reactive boron species.

Iridium-Catalyzed C-H Borylation

One of the most powerful applications of this compound is in the iridium-catalyzed C-H borylation of arenes and heteroarenes.[1][9] This reaction allows for the direct conversion of a C-H bond to a C-B bond, providing a highly efficient route to aryl and heteroaryl boronate esters. These products are valuable intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10]

The general workflow for an iridium-catalyzed C-H borylation reaction is depicted in the following diagram:

Reactivity with Electrophiles and Nucleophiles

The boron atoms in this compound are electrophilic due to the electron-withdrawing nature of the oxygen atoms. However, the B-B bond itself can react with certain nucleophiles, leading to its cleavage. The reactivity of diboron reagents can be enhanced by the addition of Lewis bases, which can form adducts and increase the nucleophilicity of one of the boron atoms.[11] In the context of C-H borylation, the iridium catalyst is believed to oxidatively add to the B-B bond, forming a key intermediate in the catalytic cycle.

Applications in Drug Discovery and Development

The ability to selectively introduce a boronate ester group into a complex molecule via C-H borylation makes this compound a valuable tool in drug discovery. This late-stage functionalization allows for the rapid generation of analogues of a lead compound, which can be used to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1]

While specific examples detailing the use of this compound in the synthesis of a marketed drug and its direct impact on a specific signaling pathway are not prevalent in the public literature, the general strategy is widely recognized. The resulting aryl and heteroaryl boronate esters are versatile intermediates for the synthesis of a wide range of biologically active molecules.

As a conceptual illustration, consider a hypothetical scenario where a key step in the synthesis of a kinase inhibitor involves the coupling of a complex heterocyclic core with an aryl group. Traditional cross-coupling methods might require a pre-functionalized (e.g., halogenated) heterocycle, which may be difficult to synthesize. Using an iridium-catalyzed C-H borylation with this compound, the heterocycle could be directly borylated, simplifying the synthetic route.

Conclusion

This compound is a powerful and versatile reagent in modern organic chemistry. Its favorable physical properties and unique reactivity in C-H borylation reactions have established it as a valuable tool for the synthesis of complex organic molecules. For researchers and professionals in drug development, this reagent offers a streamlined approach to the late-stage functionalization of lead compounds, thereby accelerating the drug discovery process. Further research into its applications and the development of even more selective and efficient catalytic systems will undoubtedly continue to expand its importance in both academic and industrial settings.

References

- 1. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C12H24B2O4 | CID 2734616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 5. This compound(230299-21-5) 1H NMR spectrum [chemicalbook.com]

- 6. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. medium.com [medium.com]

- 10. Iridium(I)-catalyzed vinylic C-H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. specau.com.au [specau.com.au]

A Technical Guide to Bis(hexylene glycolato)diboron: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexylene glycolato)diboron (CAS Number: 230299-21-5) is a versatile and stable organoboron reagent that has emerged as a valuable tool in modern organic synthesis, materials science, and pharmaceutical development. Its unique reactivity and stability make it an attractive alternative to other diboron compounds for the formation of carbon-boron bonds, a cornerstone of many synthetic methodologies. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Core Properties and Specifications

This compound is a white crystalline powder that is stable under normal conditions and can be handled in the air, a notable advantage over some other moisture-sensitive boron reagents.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 230299-21-5 | [2] |

| Molecular Formula | C₁₂H₂₄B₂O₄ | [2] |

| Molecular Weight | 253.94 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 98-102 °C | |

| Boiling Point | 242.8 ± 7.0 °C (Predicted) | |

| Purity (GC) | ≥ 96% | |

| Solubility | Soluble in organic solvents. | |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

Synthesis of this compound

General Experimental Protocol

Materials:

-

Tetrakis(dimethylamino)diboron or another suitable diboron precursor

-

Hexylene glycol (2-methyl-2,4-pentanediol)

-

Anhydrous, non-protic solvent (e.g., toluene, THF)

-

Acid catalyst (e.g., HCl in dioxane, trifluoroacetic acid)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add a solution of tetrakis(dimethylamino)diboron in an anhydrous, non-protic solvent.

-

Slowly add a stoichiometric amount of hexylene glycol to the solution at room temperature with vigorous stirring.

-

Add a catalytic amount of an acid catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, primarily for the synthesis of boronate esters which are versatile intermediates in cross-coupling reactions.

Metal-Catalyzed C-H Borylation of Arenes

One of the most powerful applications of diboron reagents is the direct borylation of C-H bonds in aromatic and heteroaromatic compounds. This method provides a direct and atom-economical route to aryl and heteroaryl boronate esters. Iridium-catalyzed reactions are particularly effective for this transformation.[3]

Materials:

-

Arene or heteroarene substrate

-

This compound

-

Iridium catalyst (e.g., [Ir(OMe)(COD)]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))

-

Anhydrous solvent (e.g., hexane, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure: [4]

-

In a nitrogen-filled glovebox or under a stream of nitrogen, charge a flame-dried Schlenk tube with the iridium catalyst and the ligand.

-

Add the anhydrous solvent, followed by this compound and the arene substrate.

-

Seal the tube and stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate) for the specified time.

-

Monitor the reaction progress by GC-MS or NMR spectroscopy.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude aryl boronate ester can be purified by column chromatography on silica gel.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Nickel-Catalyzed Reductive Coupling of Alkyl Halides

This compound can also serve as a reductant in nickel-catalyzed cross-coupling reactions of alkyl halides. This methodology allows for the formation of C(sp³)–C(sp³) bonds under mild conditions.

Materials:

-

Primary alkyl halide

-

Secondary alkyl halide

-

This compound

-

Nickel catalyst (e.g., NiCl₂(dme))

-

Ligand (e.g., a bipyridine or phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMA, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

In a nitrogen-filled glovebox, combine the nickel catalyst, ligand, and base in a reaction vessel.

-

Add the anhydrous solvent, followed by this compound, the primary alkyl halide, and the secondary alkyl halide.

-

Seal the vessel and stir the reaction mixture at the appropriate temperature for the required duration.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Proposed Mechanism for Nickel-Catalyzed Reductive Coupling

Caption: Proposed radical mechanism for Ni-catalyzed reductive coupling.

Suzuki-Miyaura Cross-Coupling

The aryl and vinyl boronate esters synthesized using this compound are valuable substrates for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8]

Materials:

-

Aryl or vinyl boronate ester (derived from this compound)

-

Aryl or vinyl halide (or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, CsF, Na₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure: [7]

-

To a reaction flask, add the aryl boronate ester, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Boron-Containing Polymers

This compound can be utilized in the synthesis of boron-containing polymers.[9] These materials are of interest for their unique electronic and optical properties and potential applications in sensors, organic electronics, and catalysis.

A common approach involves the polymerization of monomers containing boronate ester functionalities, which can be prepared using this compound. For example, a Suzuki-type polymerization can be employed.

Workflow for Synthesis of Boron-Containing Polymers

Caption: General workflow for the synthesis of boron-containing polymers.

Role in Drug Discovery and Development

Boron-containing compounds have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets.[10] this compound serves as a crucial reagent for the synthesis of boronic acid and boronate ester derivatives, which are key pharmacophores in several approved drugs and clinical candidates. The use of this reagent allows for the efficient incorporation of boron into complex organic molecules, facilitating the exploration of new chemical space in drug discovery programs. While this reagent is a tool for synthesis and not directly involved in signaling pathways, it enables the creation of molecules that can modulate various biological processes.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of organoboron compounds. Its stability, ease of handling, and reactivity make it a valuable tool for a wide range of applications, from fundamental organic synthesis to the development of advanced materials and pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader adoption and application by researchers in both academic and industrial settings.

References

- 1. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]

- 2. scbt.com [scbt.com]

- 3. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Bis(pinacolato)diboron‐Enabled Ni‐Catalyzed Reductive Arylation/Vinylation of Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Recent Advances in Boron-Containing Conjugated Porous Polymers | MDPI [mdpi.com]

- 10. Synthesis of biologically active boron-containing compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Applications of Bis(hexylene glycolato)diboron in Organic Synthesis: A Detailed Guide for Researchers

Introduction

Bis(hexylene glycolato)diboron (B₂hg₂), a commercially available diboron reagent, has emerged as a valuable tool in modern organic synthesis. Its unique reactivity and stability offer advantages in the formation of carbon-boron bonds, which are pivotal intermediates in the construction of complex organic molecules. This application note provides detailed protocols and quantitative data for the key applications of B₂hg₂ in organic synthesis, with a focus on iridium-catalyzed C-H borylation and its potential utility in nickel-catalyzed cross-coupling reactions. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage the capabilities of this versatile reagent.

Iridium-Catalyzed C-H Borylation of Arenes

The most prominent application of this compound is in the iridium-catalyzed direct C-H borylation of arenes. This method allows for the conversion of unactivated C-H bonds into valuable boronate esters, which are versatile building blocks for Suzuki-Miyaura cross-coupling and other transformations. The reaction is catalyzed by a combination of an iridium precursor, such as [Ir(COD)OMe]₂, and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

Experimental Workflow: Iridium-Catalyzed C-H Borylation

Quantitative Data: Substrate Scope of Iridium-Catalyzed Borylation

The iridium-catalyzed borylation using B₂hg₂ has been demonstrated on a range of arene substrates, affording the corresponding arylboronate esters in good to excellent yields. The regioselectivity is primarily governed by steric factors, with borylation favoring the less hindered positions.

| Entry | Arene Substrate | Product(s) | Yield (%) |

| 1 | Benzene | Phenylboronate | >95 |

| 2 | Toluene | 4-Tolylboronate / 3-Tolylboronate | >95 (80:20) |

| 3 | Anisole | 4-Methoxyphenylboronate | >95 |

| 4 | Chlorobenzene | 4-Chlorophenylboronate / 3-Chlorophenylboronate | >95 (65:35) |

| 5 | 1,2-Dichlorobenzene | 3,4-Dichlorophenylboronate | 94 |

| 6 | 1,3-Dichlorobenzene | 3,5-Dichlorophenylboronate | 92 |

| 7 | 1,4-Dichlorobenzene | 2,5-Dichlorophenylboronate | 91 |

| 8 | Naphthalene | 2-Naphthylboronate | 85 |

Note: Yields are based on GC analysis and are representative of the typical efficiency of the reaction. The regioselectivity is indicated for substrates where multiple isomers are possible.

Detailed Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

Materials:

-

[Ir(COD)OMe]₂ (1,5-Cyclooctadiene)methoxyiridium(I) dimer

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

This compound (B₂hg₂)

-

Arene substrate

-

Anhydrous solvent (e.g., Tetrahydrofuran or Cyclohexane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3.0 mol%).

-

Add this compound (0.6 mmol, 1.2 equiv).

-

Add the arene substrate (0.5 mmol, 1.0 equiv). If the arene is a solid, add it at this stage.

-

Add the anhydrous solvent (1.0 mL). If the arene is a liquid, add it via syringe after the solvent.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction mixture in a preheated oil bath at 80 °C and stir for the desired reaction time (typically 2-14 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be analyzed by GC-MS or NMR to determine the conversion and regioselectivity.

-

For isolation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Nickel-Catalyzed Cross-Coupling Reactions

While less documented than its iridium-catalyzed applications, this compound can also serve as a borylating agent in nickel-catalyzed reactions. These transformations offer a cost-effective alternative to palladium catalysis for certain cross-coupling reactions. The following are representative protocols adapted from similar reactions using bis(pinacolato)diboron (B₂pin₂), as specific literature for B₂hg₂ in these contexts is limited. Researchers should consider these as starting points for optimization.

Logical Relationship: Nickel-Catalyzed Arylboration of Alkenes

Detailed Experimental Protocol: Nickel-Catalyzed Regioselective Arylboration of a Terminal Alkene (Adapted Protocol)

Materials:

-

NiCl₂(dme) (Nickel(II) chloride dimethoxyethane adduct)

-

Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

-

This compound (B₂hg₂)

-

Aryl halide (e.g., aryl bromide)

-

Terminal alkene

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(dme) (0.025 mmol, 5 mol%) and the ligand (0.03 mmol, 6 mol%).

-

Add the base (1.0 mmol, 2.0 equiv).

-

Add this compound (0.6 mmol, 1.2 equiv).

-

Add the aryl halide (0.5 mmol, 1.0 equiv).

-

Add the anhydrous solvent (2.0 mL).

-

Add the terminal alkene (0.75 mmol, 1.5 equiv) via syringe.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion